molecular formula C15H15ClN2O4S B4545671 2-(benzenesulfonamido)-N-(5-chloro-2-methoxyphenyl)acetamide

2-(benzenesulfonamido)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B4545671
M. Wt: 354.8 g/mol
InChI Key: SJVOTNHANDDCAM-UHFFFAOYSA-N
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Description

2-(Benzenesulfonamido)-N-(5-chloro-2-methoxyphenyl)acetamide is an organic compound that features a benzenesulfonamide group and a chloro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonamido)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the reaction of 5-chloro-2-methoxyaniline with benzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonamido)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

2-(Benzenesulfonamido)-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzenesulfonamido)-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro-methoxyphenyl group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzenesulfonamido)-N-(2-methoxyphenyl)acetamide: Similar structure but lacks the chloro group.

    2-(Benzenesulfonamido)-N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

2-(Benzenesulfonamido)-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to the presence of both the chloro and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-22-14-8-7-11(16)9-13(14)18-15(19)10-17-23(20,21)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVOTNHANDDCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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